molecular formula C18H33O2- B1238199 cis-Vaccenate

cis-Vaccenate

Cat. No.: B1238199
M. Wt: 281.5 g/mol
InChI Key: UWHZIFQPPBDJPM-FPLPWBNLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-vaccenate(1-) is a vaccenate(1-) that is the conjugate base of cis-vaccenic acid, arising from deprotonation of the carboxylic acid group. It is a vaccenate(1-) and an octadecenoate. It is a conjugate base of a cis-vaccenic acid.

Scientific Research Applications

Dietary Influence on Milk Composition

Research has shown that dietary supplementation with fish oil and sunflower oil in the diets of dairy cows can significantly increase the levels of cis-vaccenate in milk fat. This dietary modification leads to an enhancement in the nutritional profile of milk, particularly in the context of this compound and conjugated linoleic acid (CLA) content, which are fatty acids associated with various health benefits (AbuGhazaleh & Holmes, 2007).

Endogenous Synthesis in Mammals

Studies have documented the conversion of vaccenic acid (VA), a trans fat, to this compound in lactating mammals, including dairy cattle and humans. This endogenous synthesis process, facilitated by the enzyme Delta9-desaturase, highlights the metabolic flexibility and the role of this compound in the biosynthesis of nutritionally significant fatty acids such as CLA (Mosley et al., 2006; Mosley et al., 2006).

Cancer Prevention Potential

Research on the dietary effects of vaccenic acid and its conversion to this compound has shown promising results in cancer prevention. The presence of these fatty acids in the diet has been linked to reduced risk and progression of certain types of cancer, such as mammary carcinogenesis in rats, suggesting a protective role that could extend to humans (Corl et al., 2003).

Cardiovascular Health

A study investigating the relationship between plasma levels of cis-vaccenic acid and the risk of heart failure in individuals with coronary heart disease found that higher levels of cis-vaccenic acid may be associated with a reduced risk of heart failure. This suggests a potential protective effect of cis-vaccenic acid on cardiovascular health, warranting further research in more diverse populations (Djoussé et al., 2014).

Role in Cellular Function

this compound, among other integral lipids, has been identified in the structure of bovine heart cytochrome c oxidase, indicating its critical role in cellular functions such as the electron transport chain. The specific inclusion of this compound in this enzyme complex underscores its importance in fundamental biological processes (Shinzawa-Itoh et al., 2007).

Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(Z)-octadec-11-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7-

InChI Key

UWHZIFQPPBDJPM-FPLPWBNLSA-M

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)[O-]

SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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